1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene
Brand Name: Vulcanchem
CAS No.: 128454-94-4
VCID: VC3717659
InChI: InChI=1S/C8H2BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H
SMILES: C(=CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Molecular Formula: C8H2BrF13
Molecular Weight: 424.98 g/mol

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene

CAS No.: 128454-94-4

Cat. No.: VC3717659

Molecular Formula: C8H2BrF13

Molecular Weight: 424.98 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene - 128454-94-4

Specification

CAS No. 128454-94-4
Molecular Formula C8H2BrF13
Molecular Weight 424.98 g/mol
IUPAC Name 1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
Standard InChI InChI=1S/C8H2BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H
Standard InChI Key KVLSPRHWDKLGCE-UHFFFAOYSA-N
SMILES C(=CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Canonical SMILES C(=CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Fundamental Properties

Basic Chemical Information

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene is a fluorinated organobromine compound with multiple synonyms in chemical databases and literature. The compound's identity can be established through several standard chemical identifiers as outlined in the table below:

ParameterInformation
Chemical Name1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
CAS Registry Number128454-94-4
Molecular FormulaC₈H₂BrF₁₃
Molecular Weight424.98 g/mol
Synonyms1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene; 1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-1-hexene; (E)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene

The compound possesses a complex chemical structure with a hexene backbone (containing a carbon-carbon double bond), multiple fluorine atoms in the form of trifluoromethyl and fluorinated carbon chains, and a bromine atom at the terminal position .

Physical and Computed Properties

The physical properties of 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene have been computationally determined and reported in chemical databases. These properties provide insights into its behavior in various chemical environments and potential applications.

PropertyValue
XLogP36.2
Hydrogen Bond Acceptor Count13
Rotatable Bond Count3
Exact Mass423.91323
Monoisotopic Mass423.91323
Heavy Atom Count22
Complexity409
Undefined Bond Stereocenter Count1
Covalently-Bonded Unit Count1

Synthetic Methodologies

Documented Synthetic Routes

The synthesis of 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene has been documented in scientific literature, with a notable synthetic route reported by Rozhkov and colleagues in the Bulletin of the Academy of Sciences of the USSR Division of Chemical Science in 1990 . The synthesis employs nucleophilic substitution reactions with bromide ions under specific reaction conditions.

Reaction Parameters and Optimization

The synthesis of this fluorinated compound involves carefully controlled reaction conditions to achieve optimal yield and purity. The reported synthesis parameters are summarized in the following table:

ParameterSpecification
Brominating AgentTetrabutylammonium bromide
SolventDichloromethane
Temperature80°C
Reaction Duration7 hours
Reported Yield90%
Alternative NucleophilesNaN₃, NaNO₂, KSCN, KCN
Alternative SolventsC₂H₄Cl₂, Ethyl acetate

The high yield (90%) reported for this synthetic approach indicates an efficient and reliable method for producing this compound . The reaction likely proceeds through a nucleophilic substitution mechanism, where the bromide ion acts as the nucleophile. The elevated temperature of 80°C facilitates the reaction by overcoming activation energy barriers and potentially enhancing solubility of the reactants.

The flexibility in nucleophile and solvent choice, as indicated in the literature, suggests that the synthetic methodology can be adapted to produce various analogs by substituting bromine with other functional groups such as azide, nitrite, thiocyanate, or cyanide . This versatility enhances the utility of this synthetic approach for preparing a family of fluorinated compounds with diverse functional groups.

Chemical Reactivity and Functional Behavior

Reactivity Patterns

The chemical reactivity of 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene is largely influenced by its functional groups: the bromine substituent, the carbon-carbon double bond, and the heavily fluorinated carbon chain. The bromine at the terminal position can undergo various nucleophilic substitution reactions, as evidenced by the synthetic methods described for related compounds .

The carbon-carbon double bond presents opportunities for addition reactions typical of alkenes, although the electron-withdrawing nature of the adjacent fluorinated groups may modify its reactivity compared to conventional alkenes. The highly fluorinated structure imparts unique reactivity patterns due to the electron-withdrawing effects of fluorine atoms, which can stabilize carbanionic intermediates and influence reaction pathways.

Structural Comparisons

It is worth noting the structural relationship between this compound and its saturated analog, 3,3-Bis(trifluoromethyl)-1-bromo-4,4,5,5,6,6,6-heptafluorohexane (CAS: 128454-91-1) . The primary difference between these compounds is the presence of a carbon-carbon double bond in the hexene derivative versus the fully saturated hexane backbone in the analog. This structural difference would be expected to impact reactivity, with the hexene derivative showing additional reactions characteristic of alkenes.

ParameterInformation
Hazard SymbolsXi - Irritant
Risk Codes36/37/38 - Irritating to eyes, respiratory system and skin
Safety RecommendationsS26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39 - Wear suitable protective clothing, gloves and eye/face protection

Based on structural similarities, 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene may present comparable hazards and should be handled with appropriate precautions . The presence of bromine and multiple fluorine atoms suggests potential for irritation to exposed tissues, and the compound should be handled in well-ventilated environments with appropriate personal protective equipment.

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